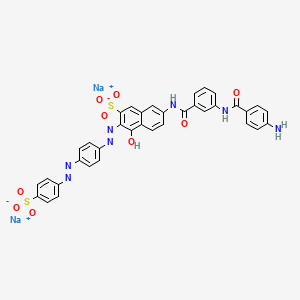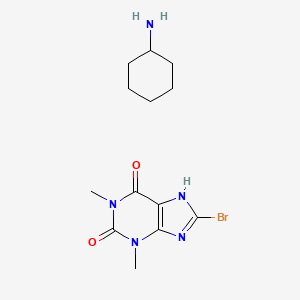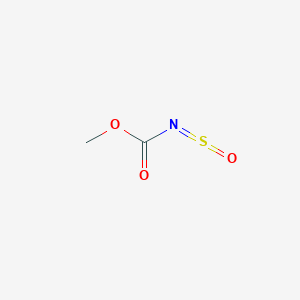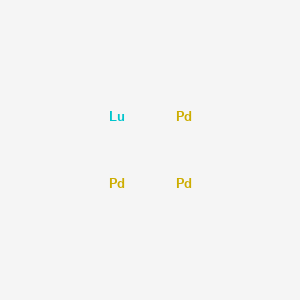
Lutetium--palladium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium–palladium (1/3) is a binary alloy composed of lutetium and palladium in a 1:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium–palladium (1/3) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lutetium and palladium metals at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to temperatures around 1000°C to 1200°C until they form a homogeneous alloy.
Industrial Production Methods
In industrial settings, lutetium–palladium (1/3) can be produced using advanced metallurgical techniques. These methods often involve the use of high-purity lutetium and palladium metals, which are melted together in an induction furnace. The molten alloy is then cast into molds and allowed to cool slowly to ensure uniform composition and structure.
Análisis De Reacciones Químicas
Types of Reactions
Lutetium–palladium (1/3) undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize when exposed to air, forming oxides of lutetium and palladium.
Reduction: Reduction reactions can be used to revert the oxidized alloy back to its metallic form.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Requires the presence of another metal and appropriate reaction conditions, such as high temperature and pressure.
Major Products Formed
Oxidation: Forms lutetium oxide (Lu2O3) and palladium oxide (PdO).
Reduction: Reverts to lutetium–palladium (1/3) alloy.
Substitution: Forms new alloys with different metal compositions.
Aplicaciones Científicas De Investigación
Lutetium–palladium (1/3) has several scientific research applications:
Catalysis: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Materials Science: It is studied for its unique electronic and structural properties, which make it suitable for advanced materials and coatings.
Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment, particularly in the form of radiopharmaceuticals.
Industry: The alloy is used in the production of high-performance materials and components, such as in the aerospace and electronics industries.
Mecanismo De Acción
The mechanism by which lutetium–palladium (1/3) exerts its effects depends on its application:
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Medical Applications: In radiopharmaceuticals, lutetium–palladium (1/3) can deliver targeted radiation to cancer cells, damaging their DNA and inhibiting their growth.
Comparación Con Compuestos Similares
Lutetium–palladium (1/3) can be compared to other similar compounds, such as:
Lutetium–nickel (1/3): Similar in structure but with different catalytic and electronic properties.
Palladium–yttrium (1/3): Another binary alloy with distinct physical and chemical characteristics.
Lutetium–platinum (1/3): Known for its high stability and resistance to oxidation.
Conclusion
Lutetium–palladium (1/3) is a compound with diverse applications in catalysis, materials science, medicine, and industry. Its unique properties make it a valuable material for scientific research and industrial use. Further studies are needed to fully explore its potential and optimize its applications.
Propiedades
Número CAS |
12163-17-6 |
|---|---|
Fórmula molecular |
LuPd3 |
Peso molecular |
494.2 g/mol |
Nombre IUPAC |
lutetium;palladium |
InChI |
InChI=1S/Lu.3Pd |
Clave InChI |
YXWDCTVPQMZGSS-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Lu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


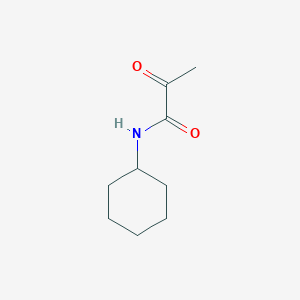
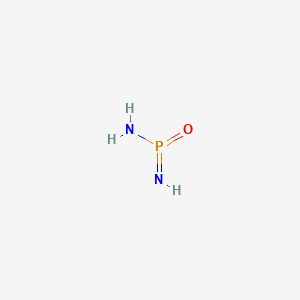
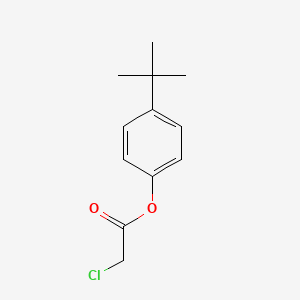
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
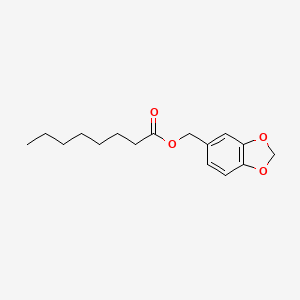

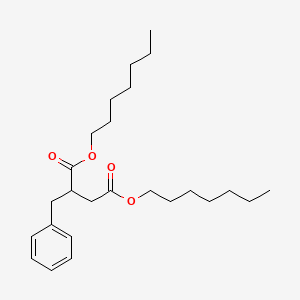
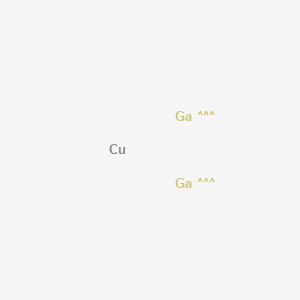
![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
